molecular formula C13H16N2O2S B2966325 1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 326885-71-6

1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No. B2966325
CAS RN: 326885-71-6
M. Wt: 264.34
InChI Key: RFTHNNGAXCWAMI-UHFFFAOYSA-N
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Description

1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent serine protease inhibitor that can irreversibly inhibit a wide range of proteases. PMSF has been used in various fields of research, including biochemistry, molecular biology, and proteomics, to name a few.

Scientific Research Applications

Host-Guest Chemistry

Imidazole derivatives, such as the bisphenol incorporating imidazole units, have been studied for their ability to form complex structures with anions, demonstrating their potential in host-guest chemistry. This property is significant for applications in molecular recognition, sensor design, and the development of novel materials with specific interaction capabilities with ions or molecules (Nath & Baruah, 2012).

Organic Synthesis

Imidazole sulfonates serve as diazotransfer reagents, facilitating the conversion of primary amines into azides and methylene substrates into diazo compounds. This reagent is praised for its stability, shelf-life, and cost-effectiveness, underlining its utility in organic synthesis and the development of pharmaceuticals and other nitrogen-containing compounds (Goddard-Borger & Stick, 2007).

Catalysis

Imidazole-based compounds have been utilized as catalysts in various chemical reactions. For instance, Brønsted acidic ionic liquids containing imidazole units have catalyzed the synthesis of tetrasubstituted imidazoles and other heterocycles. These catalysts are highlighted for their efficiency, reusability, and environmental friendliness, contributing to the field of green chemistry (Davoodnia et al., 2010).

properties

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10(2)12-4-6-13(7-5-12)18(16,17)15-9-8-14-11(15)3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTHNNGAXCWAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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